Cas no 908245-09-0 (1-Cbz-6-Methylpiperidine-3-Carboxylic Acid)

1-Cbz-6-Methylpiperidine-3-Carboxylic Acid is a versatile intermediate in organic synthesis, offering high purity and excellent solubility. Its unique 6-methylpiperidine ring provides enhanced stability and compatibility with various reaction conditions. This compound is well-suited for the synthesis of pharmaceuticals and fine chemicals, offering researchers a reliable building block for complex molecule construction.
1-Cbz-6-Methylpiperidine-3-Carboxylic Acid structure
908245-09-0 structure
Product name:1-Cbz-6-Methylpiperidine-3-Carboxylic Acid
CAS No:908245-09-0
MF:C15H19NO4
MW:277.3156645298
MDL:MFCD21648275
CID:1077158
PubChem ID:66991739

1-Cbz-6-Methylpiperidine-3-Carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
    • 6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
    • 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylicacid
    • SY248609
    • (3S,6R)-1-Cbz-6-methylpiperidine-3-carboxylic Acid
    • 1-CBZ-6-METHYLPIPERIDINE-3-CARBOXYLIC ACID
    • (3R,6S)-1-Cbz-6-methylpiperidine-3-carboxylic Acid
    • DTXSID70736162
    • AS-38357
    • EN300-6507972
    • 908245-09-0
    • SCHEMBL1320776
    • SY344294
    • AKOS025403932
    • MFCD31926267
    • 1-[(benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
    • CS-0037716
    • MFCD21648275
    • DB-362961
    • 1269755-56-7
    • trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
    • 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid
    • MDL: MFCD21648275
    • Inchi: InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)
    • InChI Key: WHBWAWHXIPKUMC-UHFFFAOYSA-N
    • SMILES: CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Computed Properties

  • Exact Mass: 277.13140809g/mol
  • Monoisotopic Mass: 277.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.8Ų

1-Cbz-6-Methylpiperidine-3-Carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM320345-1g
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
908245-09-0 95%
1g
$537 2022-08-31
TRC
C227238-10mg
1-Cbz-6-Methylpiperidine-3-Carboxylic Acid
908245-09-0
10mg
$ 50.00 2022-04-01
TRC
C227238-50mg
1-Cbz-6-Methylpiperidine-3-Carboxylic Acid
908245-09-0
50mg
$ 160.00 2022-04-01
Enamine
EN300-6507972-0.5g
1-[(benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
908245-09-0
0.5g
$1014.0 2023-05-29
Enamine
EN300-6507972-1.0g
1-[(benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
908245-09-0
1g
$1057.0 2023-05-29
Aaron
AR00IGZY-2g
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
908245-09-0 95%
2g
$1435.00 2024-07-18
Aaron
AR00IGZY-500mg
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
908245-09-0 95%
500mg
$550.00 2024-07-18
1PlusChem
1P00IGRM-100mg
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
908245-09-0 95%
100mg
$154.00 2024-04-20
1PlusChem
1P00IGRM-1g
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
908245-09-0 95%
1g
$542.00 2024-04-20
A2B Chem LLC
AI60738-2g
1-Cbz-6-methylpiperidine-3-carboxylic acid
908245-09-0 95%
2g
$976.00 2024-05-20

Additional information on 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid

Professional Introduction to Compound with CAS No. 908245-09-0 and Product Name: 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid

The compound identified by the CAS number 908245-09-0 and the product name 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a piperidine core structure, has garnered attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules. The presence of a carbobenzyloxy (Cbz) group at the 1-position and a carboxylic acid moiety at the 3-position, combined with a methyl substituent at the 6-position, endows this molecule with unique chemical properties that make it valuable for medicinal chemistry research.

In recent years, there has been a growing interest in piperidine derivatives as pharmacophores due to their favorable pharmacokinetic profiles and biological activity. Piperidine scaffolds are commonly found in a wide range of approved drugs, including antiviral, antipsychotic, and anti-inflammatory agents. The modification of piperidine rings with various functional groups has led to the discovery of novel therapeutic entities with enhanced efficacy and reduced side effects. Among these modifications, the introduction of protective groups such as carbobenzyloxy (Cbz) is particularly important for facilitating further chemical transformations during drug synthesis.

The 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid compound serves as a versatile intermediate in the synthesis of more complex molecules. The Cbz group provides a stable protecting group for the amine functionality, allowing for selective reactions at other positions on the molecule. This is particularly useful in multi-step synthetic routes where selective protection-deprotection strategies are employed to achieve high yields and purity. The carboxylic acid at the 3-position can also be further functionalized, enabling the introduction of additional pharmacophoric elements or linking groups for peptidomimetic or macrocyclic compound synthesis.

Recent studies have highlighted the importance of 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid in the development of novel therapeutic agents. For instance, researchers have utilized this compound as a building block in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and neurodegeneration. The methyl group at the 6-position contributes to steric hindrance and can influence binding interactions with biological targets, making it a critical feature for optimizing drug-like properties.

One notable application of this compound is in the field of proteasome inhibition. Proteasomes are essential cellular complexes responsible for degrading proteins, and their dysregulation is associated with various diseases, including cancer. Inhibitors targeting proteasomes have shown significant promise in clinical trials, leading to several FDA-approved drugs used for treating multiple myeloma and mantle cell lymphoma. The 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid structure can be modified to develop potent proteasome inhibitors by incorporating additional functional groups that enhance binding affinity and selectivity.

Another area where this compound has shown promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, making it an attractive target for drug intervention. Researchers have designed piperidine-based molecules that disrupt viral replication cycles by inhibiting key viral enzymes or proteins. The protective Cbz group on 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid allows for selective modifications that can fine-tune interactions with viral targets, leading to more effective antiviral therapies.

The synthesis of 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions to introduce the Cbz group, followed by functional group transformations such as reduction or oxidation to achieve the desired product structure. Advanced techniques such as flow chemistry have also been employed to improve reaction efficiency and scalability.

In conclusion, 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid (CAS No. 908245-09-0) is a valuable intermediate in pharmaceutical research with diverse applications in drug development. Its unique structural features make it suitable for synthesizing bioactive molecules targeting various diseases, including cancer and viral infections. As research continues to uncover new therapeutic opportunities, compounds like 1-Cbz-6-Methylpiperidine-3-Carboxylic Acid will remain indispensable tools for medicinal chemists seeking to develop innovative treatments.

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